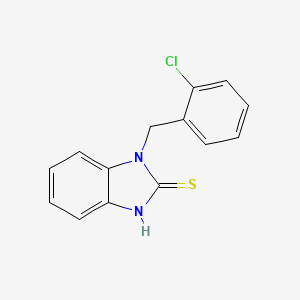

1-(2-chlorobenzyl)-1H-benzimidazole-2-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

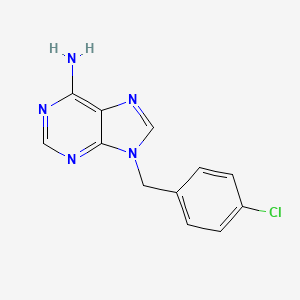

The compound “1-(2-chlorobenzyl)-1H-benzimidazole-2-thiol” is a derivative of benzimidazole . Benzimidazoles are important nitrogen-containing heterocycles that are widely used in the pharmaceutical industry for drug discovery .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound “1-(2-Chlorobenzyl)-2-methylthio-1H-benzimidazole” has been synthesized and characterized by elemental analysis, IR and 1H-NMR spectroscopy, and single crystal X-ray diffraction .Molecular Structure Analysis

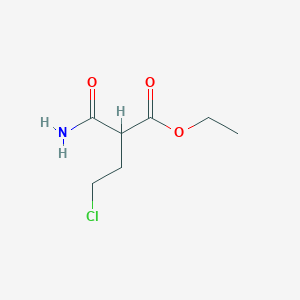

The molecular structure of similar compounds has been analyzed using techniques like X-ray diffraction, IR and 1H-NMR spectroscopy . The compound crystallizes in the triclinic space group P-1 with unit cell parameters a = 17.201 Å, b = 5.873 Å, c = 24.791 Å .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, Chlorobenzyl chloride, a related compound, is a colorless to slightly yellow, toxic liquid with a pungent, aromatic odor .Safety and Hazards

Direcciones Futuras

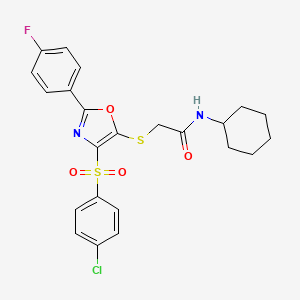

Benzimidazole and its derivatives are of great interest in medicinal chemistry due to their diverse range of biological activities. The combination of benzimidazole with other pharmacophoric rings to form fused or conjugated hybrids is an active and attractive topic of medicinal chemistry . The hybrid obtained could be an interesting model for antifungal bio-essays or a suitable precursor in the synthesis of more complex triazolyl-quinoline hybrids, potential pharmacological agents .

Mecanismo De Acción

Target of Action

Benzimidazole derivatives have been reported to exhibit a wide range of pharmacological activities . They have shown antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Mode of Action

Benzimidazole derivatives are known to interact with their targets and induce changes that lead to their pharmacological effects . For instance, some benzimidazole derivatives have shown anticonvulsant activity .

Biochemical Pathways

For example, they can interfere with the synthesis of folic acid in parasites, inhibiting their growth . They can also inhibit the enzyme DNA gyrase, preventing DNA replication in bacteria .

Pharmacokinetics

Benzimidazole derivatives are generally well-absorbed and widely distributed in the body . They are metabolized in the liver and excreted through the kidneys .

Result of Action

Benzimidazole derivatives have been reported to exhibit a wide range of effects at the molecular and cellular levels, depending on their specific targets and mode of action .

Action Environment

The action, efficacy, and stability of 1-(2-chlorobenzyl)-1H-benzimidazole-2-thiol can be influenced by various environmental factors. These factors can include pH, temperature, presence of other substances, and specific conditions within the body . .

Propiedades

IUPAC Name |

3-[(2-chlorophenyl)methyl]-1H-benzimidazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2S/c15-11-6-2-1-5-10(11)9-17-13-8-4-3-7-12(13)16-14(17)18/h1-8H,9H2,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRJNKGHDJXIBHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C3=CC=CC=C3NC2=S)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-difluorophenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2384665.png)

![2-(2-{[acetyl(methyl)amino]methyl}-1H-benzimidazol-1-yl)-N,N-bis(2-methylpropyl)acetamide](/img/structure/B2384666.png)

![2-(1-methyl-1H-indol-3-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2384683.png)